Chlorhydrate de romifidine

Vue d'ensemble

Description

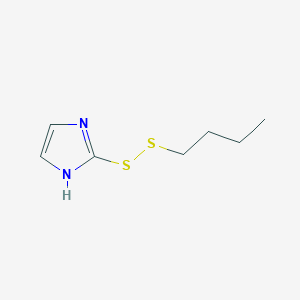

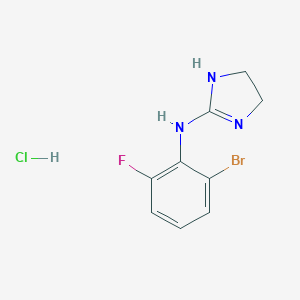

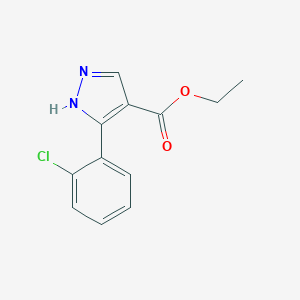

Le chlorhydrate de romifidine est un médicament vétérinaire principalement utilisé comme sédatif chez les grands animaux, en particulier les chevaux. Il est structurellement similaire à la clonidine et agit comme un agoniste au niveau du sous-type de récepteur α2 adrénergique . Ce composé n'est pas approuvé pour une utilisation chez l'homme, mais il est largement utilisé en médecine vétérinaire pour ses propriétés sédatives et analgésiques .

Applications De Recherche Scientifique

Romifidine hydrochloride has a wide range of scientific research applications:

Veterinary Medicine: It is used as a sedative and analgesic in horses and other large animals.

Pharmacological Studies: Researchers study its effects on α2 adrenergic receptors to understand its sedative and analgesic mechanisms.

Stress and Metabolism Research: Studies have investigated its impact on stress-related hormones and energy metabolism in animals.

Comparative Studies: It is used in comparative studies with other sedatives to evaluate efficacy and side effects.

Mécanisme D'action

Target of Action

Romifidine hydrochloride, commonly known as Romifidine, is primarily used as a sedative in veterinary medicine, especially in large animals like horses . The primary target of Romifidine is the α2 adrenergic receptor subtype . This receptor plays a crucial role in the central nervous system, where it mediates the sedative effects of Romifidine.

Mode of Action

Romifidine acts as an agonist at the α2 adrenergic receptor subtype . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Romifidine binds to the α2 adrenergic receptor, triggering a response that leads to sedation.

Pharmacokinetics

The pharmacokinetics of Romifidine have been studied in horses . After intravenous administration, the plasma concentration-vs.-time curve was best described by a two-compartmental model. The terminal elimination half-life (t1/2β) was 138.2 minutes, and the systemic clearance (Cl) was 32.4 mL·min/kg . These properties suggest that Romifidine has a relatively long duration of action, which is consistent with its use as a sedative in veterinary medicine.

Result of Action

The administration of Romifidine results in significant sedation, as well as a reduction in heart rate and cardiac index . It also causes an increase in mean arterial pressure . These effects are consistent with the drug’s action as an α2 adrenergic receptor agonist.

Analyse Biochimique

Biochemical Properties

Romifidine hydrochloride acts as an agonist at the alpha-2 adrenergic receptor subtype. This interaction leads to the inhibition of adenylate cyclase activity, resulting in decreased levels of cyclic AMP (cAMP). The reduction in cAMP levels subsequently leads to a decrease in the release of neurotransmitters such as norepinephrine . Romifidine hydrochloride also interacts with other biomolecules, including various enzymes and proteins involved in signal transduction pathways .

Cellular Effects

Romifidine hydrochloride influences various cellular processes by binding to alpha-2 adrenergic receptors on the cell surface. This binding results in the inhibition of adenylate cyclase, leading to reduced cAMP levels and decreased neurotransmitter release. The compound affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can cause a decrease in heart rate and respiratory rate, as well as alterations in gastrointestinal motility .

Molecular Mechanism

At the molecular level, romifidine hydrochloride exerts its effects by binding to alpha-2 adrenergic receptors. This binding inhibits adenylate cyclase, reducing cAMP levels and decreasing neurotransmitter release. The compound also affects the activity of various enzymes and proteins involved in signal transduction pathways, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of romifidine hydrochloride can change over time. The compound has a relatively long half-life, leading to prolonged sedation and analgesia in animals. Studies have shown that romifidine hydrochloride can cause significant reductions in heart rate and cardiac output, as well as increases in mean arterial pressure. These effects are correlated with the plasma concentration of the drug and can last for several hours .

Dosage Effects in Animal Models

The effects of romifidine hydrochloride vary with different dosages in animal models. At lower doses, the compound produces mild sedation and analgesia, while higher doses result in more profound sedation and analgesia. High doses can also lead to adverse effects such as bradycardia, respiratory depression, and gastrointestinal disturbances. It is important to monitor animals closely when administering romifidine hydrochloride, especially at higher doses .

Metabolic Pathways

Romifidine hydrochloride is metabolized primarily in the liver, where it undergoes biotransformation to produce various metabolites. The compound is degraded by cleavage at the imidazoline ring, leading to the formation of metabolites such as STH 2324 and ESR 1235. These metabolites are then excreted via the kidneys .

Transport and Distribution

Romifidine hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed into the bloodstream and distributed to different tissues, where it binds to alpha-2 adrenergic receptors. The distribution of romifidine hydrochloride is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of romifidine hydrochloride is primarily at the cell membrane, where it binds to alpha-2 adrenergic receptors. This binding leads to the inhibition of adenylate cyclase and subsequent changes in cellular function. The compound may also undergo post-translational modifications that affect its activity and localization within specific cellular compartments .

Méthodes De Préparation

La synthèse du chlorhydrate de romifidine implique plusieurs étapes, commençant par la préparation de la structure de base de l'imidazoline. La voie de synthèse comprend généralement :

Formation du cycle imidazoline : Ceci est réalisé par la réaction d'une amine appropriée avec un composé nitrile en conditions acides.

Bromation et fluoration : Le cycle aromatique est ensuite bromé et fluoré pour introduire les substituants nécessaires.

Formation du chlorhydrate : La dernière étape implique la conversion de la base libre en son sel de chlorhydrate par traitement avec de l'acide chlorhydrique.

Les méthodes de production industrielle impliquent souvent l'optimisation de ces étapes pour garantir un rendement élevé et une pureté élevée, avec un contrôle minutieux des conditions de réaction telles que la température, le pH et le choix du solvant .

Analyse Des Réactions Chimiques

Le chlorhydrate de romifidine subit plusieurs types de réactions chimiques :

Oxydation : Cette réaction peut se produire au niveau du cycle imidazoline, conduisant à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les substituants brome et fluor sur le cycle aromatique.

Substitution : Les réactions de substitution nucléophile peuvent remplacer les atomes d'halogène par d'autres groupes fonctionnels, modifiant les propriétés du composé.

Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles comme les amines et les thiols. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés .

4. Applications de la Recherche Scientifique

Le this compound a un large éventail d'applications en recherche scientifique :

Médecine vétérinaire : Il est utilisé comme sédatif et analgésique chez les chevaux et autres grands animaux.

Études pharmacologiques : Les chercheurs étudient ses effets sur les récepteurs α2 adrénergiques pour comprendre ses mécanismes sédatifs et analgésiques.

Recherche sur le stress et le métabolisme : Des études ont examiné son impact sur les hormones liées au stress et le métabolisme énergétique chez les animaux.

Études comparatives : Il est utilisé dans des études comparatives avec d'autres sédatifs pour évaluer l'efficacité et les effets secondaires.

5. Mécanisme d'Action

Le this compound exerce ses effets en agissant comme un agoniste au niveau du sous-type de récepteur α2 adrénergique. Cette interaction conduit à l'inhibition de la libération de norépinéphrine, entraînant une sédation et une analgésie. Les cibles moléculaires comprennent le système nerveux central et les récepteurs α2 adrénergiques périphériques, qui modulent diverses réponses physiologiques telles que la fréquence cardiaque et la pression artérielle .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de romifidine est similaire à d'autres agonistes des récepteurs α2 adrénergiques tels que :

Clonidine : Utilisé en médecine humaine pour l'hypertension et certaines affections psychiatriques.

Xylazine : Un autre sédatif vétérinaire avec des applications similaires mais des propriétés pharmacocinétiques différentes.

Détomidine : Utilisé en médecine vétérinaire avec une durée d'action plus longue que la romifidine.

Le this compound est unique en raison de ses effets sédatifs et analgésiques équilibrés, ce qui le rend particulièrement adapté à une utilisation chez les grands animaux où une sédation prolongée sans ataxie excessive est souhaitée .

Propriétés

IUPAC Name |

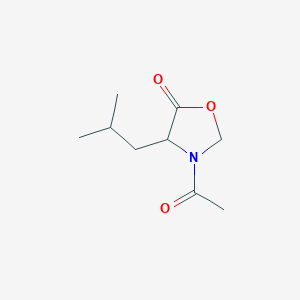

N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXVSIWCVTYYQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC=C2Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216102 | |

| Record name | Romifidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65896-14-2 | |

| Record name | Romifidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065896142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Romifidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROMIFIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98LQ6RS0TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does romifidine hydrochloride exert its sedative effects?

A: Romifidine hydrochloride acts as an α2-adrenoceptor agonist. [, , , ] This means it binds to α2-adrenergic receptors, primarily found in the central and peripheral nervous systems. This binding inhibits the release of norepinephrine, a neurotransmitter responsible for alertness and sympathetic nervous system activity. [, , ] This ultimately leads to sedation, analgesia, and muscle relaxation. [, , , ]

Q2: How does the duration of sedation induced by romifidine hydrochloride compare to other α2-adrenoceptor agonists like xylazine and detomidine?

A: Studies using accelerometry to assess movement patterns in horses suggest that romifidine hydrochloride (0.04 mg/kg, IV) induces more prolonged sedative effects compared to equipotent doses of xylazine (0.5 mg/kg, IV) and detomidine (0.01 mg/kg, IV). [] This difference in duration of action could be attributed to variations in their pharmacokinetic profiles, specifically their elimination half-lives.

Q3: Does romifidine hydrochloride affect cardiovascular function in horses?

A: Yes, research indicates that romifidine hydrochloride administration can impact cardiovascular parameters in horses. For instance, intravenous administration of romifidine (80 μg/kg) was observed to significantly reduce both heart rate and cardiac index while simultaneously elevating mean arterial pressure. [] These effects are consistent with the pharmacological actions of α2-adrenoceptor agonists. Additionally, echocardiographic studies have shown that romifidine, alongside detomidine, can influence heart function and echocardiographic measurements of heart dimensions, even potentially increasing the occurrence of valvular regurgitation. []

Q4: Can romifidine hydrochloride be used effectively in combination with other analgesics?

A: Yes, romifidine hydrochloride is frequently combined with other analgesics, particularly butorphanol tartrate, to enhance sedation and analgesia in horses. [, ] Studies have shown that the combination of romifidine and butorphanol can effectively manage pain and facilitate procedures such as standing elective bilateral laparoscopic ovariectomy in mares. [] Notably, this combination provided comparable sedation scores to detomidine but may be associated with less ataxia and head drop. []

Q5: How does romifidine hydrochloride affect intraocular pressure (IOP) in horses?

A: Romifidine hydrochloride has been observed to significantly decrease IOP in both clinically normal horses and those with incidental ophthalmic findings. [] Following intravenous administration of romifidine (75 μg/kg), a consistent reduction in IOP was noted in both eyes across different time points. [] The most significant decline (16.7%) occurred 15 minutes post-sedation, highlighting its potential implications for ophthalmic procedures in horses. []

Q6: What is the pharmacokinetic profile of romifidine hydrochloride in horses?

A: Following intravenous administration, romifidine hydrochloride exhibits a two-compartmental pharmacokinetic model in horses. [] A study using a sensitive liquid chromatography-mass spectrometry method determined a terminal elimination half-life (t1/2β) of 138.2 minutes, a central compartment volume (Vc) of 1.89 L/kg, and a peripheral compartment volume (V2) of 2.57 L/kg. [] The study observed a maximum plasma concentration (Cmax) of 51.9 ng/mL at 4 minutes post-administration and calculated a systemic clearance (Cl) of 32.4 mL·min/kg. [] Importantly, the decline in cardiovascular and sedative effects correlated with the decline in plasma romifidine concentration. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Des[2-(2-thienylmethyl)] Eprosartan](/img/structure/B132613.png)

![ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate](/img/structure/B132614.png)

![4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine](/img/structure/B132624.png)